REACTION_CXSMILES
|
F[C:2]([N:7](C)C)(F)[CH:3]([F:5])[F:4].B(F)(F)F.CN([C:17](=[CH2:23])[C:18]([O:20][CH2:21][CH3:22])=[O:19])C.[CH3:24][NH:25]N>C(#N)C>[F:5][CH:3]([F:4])[C:2]1[C:17]([C:18]([O:20][CH2:21][CH3:22])=[O:19])=[CH:23][N:25]([CH3:24])[N:7]=1
|
Name
|
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
FC(C(F)F)(F)N(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
B(F)(F)F
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
ethyl dimethylaminoacrylate
|
Quantity
|
8.67 g
|
Type
|
reactant
|
Smiles
|
CN(C)C(C(=O)OCC)=C
|
Name
|
methylhydrazine
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at RT for 2 h
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
After stirring at RT for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the acetonitrile was removed completely under reduced pressure
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
DISTILLATION
|
Details
|
Distillation under reduced pressure
|
Type
|
WASH
|
Details
|
washing with cyclohexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NN(C=C1C(=O)OCC)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |